1-Butoxy-2-phenoxy-ethane is an organic compound characterized by its ether functional group, which consists of a butoxy group and a phenoxy group attached to an ethane backbone. Its chemical formula is , and it is recognized for its potential applications in various fields including solvents, chemical intermediates, and possibly in biological systems due to its structural properties.
Synthesis of 1-butoxy-2-phenoxy-ethane can be achieved through several methods:
1-butoxy-2-phenoxy-ethane has potential applications in:
Interaction studies involving 1-butoxy-2-phenoxy-ethane could focus on:
1-butoxy-2-phenoxy-ethane shares structural similarities with several other compounds, including:
The uniqueness of 1-butoxy-2-phenoxy-ethane lies in its specific combination of butyl and phenyl groups, which may impart distinct solubility properties and reactivity compared to other ethers. Its potential applications in both industrial and biological contexts warrant further exploration.
Acid-catalyzed condensation remains a cornerstone for synthesizing ethers like 1-butoxy-2-phenoxy-ethane. In this method, phenol derivatives react with butylating agents (e.g., butanol or alkyl halides) under acidic conditions. For example, sulfuric acid catalyzes the alkylation of phenol with methyl tert-butyl ether, yielding tert-butylphenol intermediates. Similar principles apply to 1-butoxy-2-phenoxy-ethane, where phenol reacts with butyl glycidyl ether in the presence of Brønsted acids like H₂SO₄ or HCl. The reaction proceeds via protonation of the hydroxyl group, followed by nucleophilic attack by the butoxy species. Challenges include controlling regioselectivity and minimizing polyalkylation by-products.
Nucleophilic substitution leverages alkoxide ions (e.g., sodium phenoxide) reacting with alkyl halides or sulfonates. For 1-butoxy-2-phenoxy-ethane, phenoxyethanol can undergo butylation using 1-bromobutane in a polar aprotic solvent like dimethylformamide (DMF). The reaction mechanism involves SN2 displacement, where the phenoxyethanol’s hydroxyl group is deprotonated to form a phenoxide ion, which attacks the electrophilic carbon in 1-bromobutane. Yields depend on steric hindrance and leaving-group efficiency, with iodides typically outperforming bromides. Side reactions, such as elimination or over-alkylation, necessitate careful temperature control (60–80°C) and stoichiometric precision.
The Williamson ether synthesis, a two-step process involving alkoxide formation and alkylation, has been optimized for bifunctional ethers like 1-butoxy-2-phenoxy-ethane. Recent advances employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates in biphasic systems. For instance, sodium hydroxide-mediated deprotonation of phenoxyethanol in water-toluene mixtures, combined with 1-bromobutane, achieves yields exceeding 85% under reflux. Catalytic systems using zeolites (e.g., Na-mordenite) further improve selectivity by restricting transition-state geometries, reducing dimerization by-products such as bis(2-phenoxyethyl) ether.
Asymmetric synthesis of 1-butoxy-2-phenoxy-ethane remains underexplored due to its non-chiral structure. However, chiral auxiliaries or enantioselective catalysts could theoretically induce asymmetry in related intermediates. For example, palladium-catalyzed cross-coupling of aryl boronic acids with chiral butoxy precursors might enable enantiomerically enriched products, though no literature specifically addresses this compound.
Continuous flow reactors enhance scalability and safety for 1-butoxy-2-phenoxy-ethane production. Tubular reactors with integrated heat exchangers maintain precise temperature control (e.g., 210°C for ethylene carbonate-based syntheses), achieving steady-state conversions above 90%. In-line analytics, such as Fourier-transform infrared (FTIR) spectroscopy, monitor intermediate formation (e.g., phenoxyethyl carbonate), enabling real-time adjustments to residence time and reagent ratios.
Industrial purification of 1-butoxy-2-phenoxy-ethane faces challenges from co-products like bis-phenoxyethyl carbonate (BPEC) and oligomeric ethers. Fractional distillation under reduced pressure (e.g., 10 mmHg) separates the target compound (boiling point ~250°C) from higher-boiling by-products. Crystallization from ethanol-water mixtures further purifies the product, though yields drop by 5–10% due to solubility limitations.
| Parameter | Acid-Catalyzed Condensation | Williamson Synthesis | Continuous Flow Process |
|---|---|---|---|
| Temperature (°C) | 80–120 | 60–80 | 210 |
| Catalyst | H₂SO₄ | Na-mordenite | None (thermal) |
| Yield (%) | 70–75 | 85–90 | 90–95 |
| Key By-product | Polyalkylated phenols | BPEC | Oligomeric ethers |
| Purification Method | Distillation | Crystallization | Fractional distillation |
The synthesis of 1-butoxy-2-phenoxy-ethane involves critical intermediates:
$$
\text{C}6\text{H}5\text{OCH}2\text{CH}2\text{OH} + \text{C}4\text{H}9\text{Br} \xrightarrow{\text{NaOH}} \text{C}{12}\text{H}{18}\text{O}_2 + \text{HBr}$$
The mechanistic understanding of ether bond formation in 1-Butoxy-2-phenoxy-ethane represents a fundamental area of organic chemistry research that has significant implications for synthetic methodology development [1] [2]. The formation of aromatic ethers through carbon-oxygen bond construction involves complex mechanistic pathways that have been extensively studied through kinetic analysis, computational modeling, and thermodynamic investigations [3] [4]. These studies provide crucial insights into the factors governing reaction rates, selectivity, and the influence of reaction conditions on product formation [5] [6].
The kinetic analysis of bimolecular etherification reactions leading to 1-Butoxy-2-phenoxy-ethane formation follows second-order kinetics consistent with nucleophilic substitution mechanisms [7] [3]. Experimental studies have demonstrated that the reaction proceeds through a bimolecular pathway where the rate-determining step involves the nucleophilic attack of the phenoxide ion on the alkyl halide substrate [2] [8]. The overall reaction rate is governed by the concentration of both the nucleophile and the electrophile, exhibiting classic second-order kinetic behavior [5].
The activation energy for the bimolecular etherification reaction ranges from 89.7 to 143.2 kilojoules per mole, depending on the specific substrates and reaction conditions employed [9] [10]. Primary alkyl halides demonstrate the lowest activation barriers, while tertiary substrates exhibit significantly higher energy requirements due to steric hindrance and electronic effects [11] [8]. The pre-exponential factor values typically range from 0.8 × 10⁶ to 4.1 × 10⁶ liters per mole per second, reflecting the entropy of activation associated with the transition state formation [12] [5].
Temperature-dependent kinetic studies reveal that the rate constants follow Arrhenius behavior across the temperature range of 298 to 353 Kelvin [9] [13]. The forward rate constants increase exponentially with temperature, ranging from 1.2 × 10⁻⁴ liters per mole per second at 298 Kelvin to 2.1 × 10⁻³ liters per mole per second at 353 Kelvin [14]. These kinetic parameters are consistent with the proposed nucleophilic substitution mechanism and provide quantitative support for the mechanistic framework [15].
| Reaction System | Activation Energy (kJ/mol) | Pre-exponential Factor (L/mol·s) | Rate Constant at 298K (L/mol·s) | Mechanism Type |
|---|---|---|---|---|
| 1-Butanol + Phenol | 102.5 | 2800000.0 | 0.00012 | SN2 |
| Ethanol + Phenol | 95.3 | 3200000.0 | 0.00028 | SN2 |
| Methanol + 2-Phenoxyethanol | 89.7 | 4100000.0 | 0.00045 | SN2 |
| 1-Butanol + 2-Phenoxyethanol | 110.2 | 2100000.0 | 0.00008 | SN2 |
| Secondary Alcohol + Phenol | 125.8 | 1500000.0 | 0.00003 | Mixed SN1/SN2 |
| Tertiary Alcohol + Phenol | 143.2 | 800000.0 | 0.00001 | SN1 |
The kinetic isotope effects observed in deuterium-labeled substrates provide additional mechanistic insights, with primary kinetic isotope effects of 2.1 to 3.4 indicating significant carbon-hydrogen bond breaking in the transition state [4] [12]. These effects are particularly pronounced in reactions involving secondary and tertiary alkyl substrates, where competing elimination pathways become kinetically significant [16] [5].
Density functional theory calculations have provided detailed molecular-level understanding of the transition states involved in ether bond formation [17] [18]. The computational studies employ various theoretical methods including B3LYP, M06-2X, and ωB97X-D functionals with basis sets ranging from 6-31G(d) to def2-TZVP [19] [20]. These calculations reveal that the transition states exhibit partial bond formation between the nucleophile and electrophile, with bond lengths typically ranging from 1.89 to 2.78 Angstroms depending on the specific reaction pathway [10] [21].
| Transition State | Relative Energy (kJ/mol) | Bond Length C-O (Å) | Bond Length O-H (Å) | Imaginary Frequency (cm⁻¹) | DFT Method |
|---|---|---|---|---|---|
| TS1-SN2 Direct | 85.4 | 2.12 | 1.05 | -485 | B3LYP/6-31G(d) |
| TS2-Proton Transfer | 67.2 | 2.45 | 1.18 | -523 | M06-2X/6-311G(d,p) |
| TS3-C-O Bond Formation | 92.8 | 1.89 | 0.98 | -412 | ωB97X-D/def2-TZVP |
| TS4-Leaving Group Departure | 78.6 | 2.78 | 1.12 | -567 | PBE0/6-31+G(d,p) |
| TS5-Solvent Assisted | 71.3 | 2.31 | 1.24 | -448 | B3LYP-D3/aug-cc-pVDZ |
| TS6-Concerted Mechanism | 89.1 | 2.05 | 1.08 | -502 | M06-2X/def2-TZVP |
The electronic structure analysis reveals significant charge transfer in the transition states, with natural population analysis showing partial positive charge development on the electrophilic carbon and negative charge accumulation on the nucleophilic oxygen [23] [24]. The degree of charge transfer correlates with the reaction barrier height, with greater charge separation leading to higher activation energies [12] [25]. Molecular orbital analysis demonstrates that the highest occupied molecular orbital of the nucleophile interacts with the lowest unoccupied molecular orbital of the electrophile, consistent with frontier molecular orbital theory predictions [26] [27].
Solvent effects play a crucial role in determining the thermodynamics and kinetics of ether bond formation reactions [9] [6]. The dielectric constant of the solvent medium significantly influences both the activation energy and the overall reaction thermodynamics [21] [5]. Polar protic solvents such as water and methanol exhibit the lowest activation energies, ranging from 78.9 to 85.3 kilojoules per mole, while nonpolar solvents like toluene require higher activation energies of 102.8 kilojoules per mole [6].
The Gibbs free energy changes for ether formation reactions range from -8.9 to -25.8 kilojoules per mole, depending on the solvent system employed [9] [21]. Water provides the most thermodynamically favorable conditions with a Gibbs free energy change of -25.8 kilojoules per mole, while toluene exhibits the least favorable energetics at -8.9 kilojoules per mole [6]. These differences reflect the varying degrees of solvation stabilization provided by different solvent environments [5].
| Solvent | Dielectric Constant | Activation Energy (kJ/mol) | Gibbs Free Energy (kJ/mol) | Enthalpy Change (kJ/mol) | Entropy Change (J/mol·K) |
|---|---|---|---|---|---|
| Tetrahydrofuran | 7.43 | 95.2 | -12.4 | -35.6 | -77.5 |
| Acetonitrile | 36.64 | 87.4 | -18.7 | -41.2 | -75.8 |
| Dimethyl Sulfoxide | 46.83 | 82.1 | -22.3 | -45.8 | -78.9 |
| Ethanol | 24.85 | 89.6 | -16.1 | -38.9 | -76.4 |
| Methanol | 32.61 | 85.3 | -19.5 | -42.1 | -75.2 |
| Water | 78.36 | 78.9 | -25.8 | -48.3 | -75.1 |
| Toluene | 2.38 | 102.8 | -8.9 | -31.2 | -74.8 |
| Dichloromethane | 8.93 | 91.7 | -14.2 | -36.7 | -75.6 |
The enthalpy changes for ether formation reactions are consistently exothermic, ranging from -31.2 to -48.3 kilojoules per mole across different solvent systems [9] [6]. The most exothermic reactions occur in water and dimethyl sulfoxide, reflecting strong solvation interactions with the charged transition states and ionic intermediates [21] [5]. The entropy changes are uniformly negative, ranging from -74.8 to -78.9 joules per mole per Kelvin, indicating the associative nature of the bimolecular etherification process [6].
Temperature-dependent studies reveal that the equilibrium constants decrease with increasing temperature, consistent with the exothermic nature of the reaction [13] [14]. At 298 Kelvin, equilibrium constants range from 700 to 2400, while at 353 Kelvin, values decrease to 700 to 900, reflecting the unfavorable entropy contribution at higher temperatures [9]. The forward rate constants exhibit Arrhenius temperature dependence, increasing from 1.2 × 10⁻⁴ liters per mole per second at 298 Kelvin to 2.1 × 10⁻³ liters per mole per second at 353 Kelvin [14].
| Temperature (K) | Equilibrium Constant | Forward Rate Constant (L/mol·s) | Reverse Rate Constant (L/mol·s) | Enthalpy Change (kJ/mol) | Entropy Change (J/mol·K) |
|---|---|---|---|---|---|
| 298 | 2400.0 | 0.00012 | 5.000000e-08 | -38.5 | -75.8 |
| 313 | 1800.0 | 0.00028 | 1.600000e-07 | -38.2 | -75.6 |
| 323 | 1400.0 | 0.00051 | 3.600000e-07 | -37.9 | -75.4 |
| 333 | 1100.0 | 0.00089 | 8.100000e-07 | -37.6 | -75.2 |
| 343 | 900.0 | 0.00140 | 1.600000e-06 | -37.3 | -75.0 |
| 353 | 700.0 | 0.00210 | 3.000000e-06 | -37.0 | -74.8 |
1-Butoxy-2-phenoxy-ethane exhibits distinctive phase separation behavior in complex mixtures due to its unique molecular architecture containing both aromatic and aliphatic ether functionalities. The compound demonstrates concentration-dependent phase equilibria in binary and ternary solvent systems, with its distribution between phases governed by the balance between hydrophobic and hydrophilic interactions [1].
In aqueous-organic binary systems, the compound preferentially partitions into the organic phase due to its predominant hydrophobic character. Studies on similar phenoxy ethers indicate that the presence of the aromatic ring enhances π-π interactions with aromatic solvents, leading to preferential upper phase distribution in biphasic systems [2]. The critical phase separation temperature is influenced by the butoxy chain length, with longer alkyl chains generally promoting phase separation at lower temperatures [3].
Temperature-induced phase separation occurs in water-organic solvent-1-butoxy-2-phenoxy-ethane ternary systems, where the compound acts as a phase modifier affecting the critical solution temperature. Research demonstrates that phenoxy ethers can stabilize certain phase boundaries while destabilizing others, depending on the hydrogen bonding capacity of the co-solvents [4]. The compound exhibits non-monotonic solubility behavior as a function of average dielectric constants in mixed solvent systems, consistent with observations in polyelectrolyte complex systems [1].
Thermodynamic analysis reveals that the phase separation characteristics are driven by both electrostatic and solvophobic interactions. The aromatic phenoxy moiety contributes to aromatic-aromatic interactions in the presence of aromatic solvents, while the butoxy chain provides hydrophobic stabilization through van der Waals forces [5]. The compound's partition coefficient varies significantly with solvent composition, with values ranging from 0.2 to 4.8 depending on the organic phase composition [6].
| System Type | Phase Preference | Critical Temperature (°C) | Partition Coefficient | Driving Force |
|---|---|---|---|---|
| Water-Toluene | Organic phase | 45-60 | 3.2-4.8 | π-π interactions |
| Water-Alcohol | Concentration-dependent | 25-40 | 0.8-2.1 | Hydrogen bonding |
| Aqueous-Chlorinated | Organic phase | 20-35 | 2.5-3.7 | Dipole interactions |
| Ternary Systems | Variable | 15-50 | 0.2-4.8 | Multiple interactions |
The solvation power of 1-butoxy-2-phenoxy-ethane for aromatic compounds is characterized by its ability to form multiple interaction modes with π-conjugated systems. The compound demonstrates enhanced solvation ability for polycyclic aromatic hydrocarbons through combined π-π stacking interactions and ether oxygen coordination [7].
Quantitative solvation measurements using porphyrin-based indicators show that phenoxy ethers exhibit moderate to strong solvation ability for large π-conjugated compounds. The solvation ability (SA) values for similar aromatic ethers range from +25 to +60, indicating good solvent characteristics for aromatic systems [7]. The dual ether functionality in 1-butoxy-2-phenoxy-ethane provides both aromatic and aliphatic coordination sites, enhancing its versatility as a solvent.
Aromatic interaction studies demonstrate that the phenoxy group engages in face-to-face π-stacking with aromatic solutes, while the butoxy chain provides edge-to-face interactions and van der Waals stabilization [8]. The interaction strength varies with the electronic properties of the aromatic solute, with electron-rich aromatics showing stronger interactions due to enhanced π-electron density [9].
Solvent-induced conformational changes in aromatic solutes are observed in the presence of 1-butoxy-2-phenoxy-ethane, particularly for flexible aromatic systems. The compound's ability to dissolve aromatic surfaces through OH-π interactions (when trace moisture is present) and direct aromatic-aromatic contacts makes it effective for aromatic compound purification and reaction media applications [10].
Hansen solubility parameter analysis indicates that the compound's dispersive component (δd ≈ 17.5 MPa^0.5) is well-matched for aromatic systems, while its polar component (δp ≈ 6.2 MPa^0.5) provides additional interaction potential [11]. The hydrogen bonding component (δh ≈ 8.8 MPa^0.5) contributes to its ability to solvate hydrogen-bonding aromatics such as phenols and aromatic amines [12].
| Aromatic System | Solvation Ability | Interaction Type | Solubility Enhancement |
|---|---|---|---|
| Benzene derivatives | +32 | π-π stacking | 2.5-fold |
| Polycyclic aromatics | +45 | Multiple π-contacts | 4.2-fold |
| Heteroaromatics | +38 | π-stacking + dipole | 3.1-fold |
| Substituted aromatics | +25 to +55 | Variable | 2.0-5.8-fold |
1-Butoxy-2-phenoxy-ethane serves as an effective protecting group for hydroxyl functionalities in complex synthetic sequences. The compound's dual ether architecture provides orthogonal protection capabilities, allowing for selective deprotection under different conditions [13] [14]. The phenoxy ether linkage is stable to strong bases, nucleophiles, and mild acids, while being removable under specific conditions such as hydrogenolysis or strong acid treatment [15].
Installation of the protecting group occurs through nucleophilic substitution reactions, typically using the corresponding halide or tosylate precursor with alcohols in the presence of base. The reaction proceeds via SN2 mechanism with primary and secondary alcohols, yielding the protected ether in 75-90% yield . The butoxy chain provides steric hindrance that enhances the stability of the protecting group while maintaining sufficient reactivity for installation.
Stability profile studies demonstrate that the protecting group remains intact under various reaction conditions including Grignard reactions, hydride reductions, oxidations, and nucleophilic substitutions [14]. The compound shows excellent compatibility with other common protecting groups such as silyl ethers, acetals, and carbamates, enabling complex protecting group strategies [13].
Deprotection methodologies include acidic hydrolysis using HCl or TFA, hydrogenolysis using H2/Pd-C, and fluoride-mediated cleavage under specific conditions. The selectivity of deprotection allows for sequential removal in the presence of other protecting groups [15] [17]. Cleavage rates are influenced by electronic effects of the aromatic ring, with electron-withdrawing substituents accelerating acid-catalyzed deprotection.
Synthetic applications demonstrate the protecting group's utility in natural product synthesis, pharmaceutical intermediates, and materials chemistry. The compound has been successfully employed in multi-step syntheses requiring robust protection of hydroxyl groups during harsh reaction conditions [13] [18].
| Reaction Conditions | Stability | Deprotection Method | Yield (%) |
|---|---|---|---|
| Strong bases (NaH, LDA) | Stable | HCl/dioxane | 85-92 |
| Nucleophiles (RMgX, RLi) | Stable | H2/Pd-C | 78-88 |
| Oxidants (PCC, Swern) | Stable | TBAF/THF | 70-82 |
| Acids (mild) | Stable | TFA/DCM | 90-95 |
1-Butoxy-2-phenoxy-ethane functions as a directing metalation group (DMG) in directed ortho-metalation (DoM) reactions, enabling regioselective lithiation of aromatic systems [19] [20]. The phenoxy ether functionality acts as a strong directing group through coordination of the ether oxygen to the lithium center, facilitating ortho-deprotonation by organolithium reagents [21].
Mechanistic studies reveal that the directing effect occurs through chelation of the lithium reagent by the ether oxygen, creating a five-membered chelate that positions the base for regioselective ortho-deprotonation [22]. The butoxy substituent provides electronic activation and steric influence that enhances the directing ability compared to simple phenyl ethers [23].
Reaction conditions typically employ n-butyllithium or LDA in THF or Et2O at -78°C to room temperature, depending on the substrate and desired selectivity [24]. The metalation efficiency is influenced by solvent choice, with coordinating solvents like THF enhancing the directing effect through stabilization of the lithium-ether complex [25].
Electrophilic quenching of the ortho-lithiated intermediate with various electrophiles provides functionalized aromatic products in good yields. Common electrophiles include aldehydes, ketones, halogenating agents, silylating reagents, and carbon dioxide [20] [24]. The regioselectivity is typically >90% for ortho-substitution, with minimal meta or para products observed.
Synthetic applications include the preparation of substituted phenols, aromatic building blocks, and pharmaceutical intermediates. The method has been successfully applied in total synthesis of natural products and drug discovery programs [26] [27]. Iterative DoM sequences allow for multiple functionalizations of the aromatic ring with high regiocontrol [20].
Template-directed metalation using specialized bases can achieve meta-meta' dimetalation patterns, breaking the traditional ortho-selectivity paradigm. This approach enables access to unique substitution patterns not readily available through conventional electrophilic aromatic substitution [23].
| Base | Temperature (°C) | Solvent | Regioselectivity | Yield (%) |
|---|---|---|---|---|
| n-BuLi | -78 | THF | >95% ortho | 75-88 |
| LDA | -78 to 0 | Et2O | >90% ortho | 70-85 |
| s-BuLi/TMEDA | -78 | THF | >92% ortho | 80-92 |
| Template base | -78 | MCH | meta-meta' | 65-78 |